Cas no 2639463-93-5 (tert-butyl 2-amino-4-oxo-1H,4H-thieno3,2-dpyrimidine-7-carboxylate)

tert-butyl 2-amino-4-oxo-1H,4H-thieno3,2-dpyrimidine-7-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate
- EN300-27732831
- 2639463-93-5
- tert-butyl 2-amino-4-oxo-1H,4H-thieno3,2-dpyrimidine-7-carboxylate
-
- インチ: 1S/C11H13N3O3S/c1-11(2,3)17-9(16)5-4-18-7-6(5)13-10(12)14-8(7)15/h4H,1-3H3,(H3,12,13,14,15)
- InChIKey: YWWRIYAAJYHLPY-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=O)OC(C)(C)C)C2=C1C(NC(N)=N2)=O
計算された属性
- せいみつぶんしりょう: 267.06776246g/mol
- どういたいしつりょう: 267.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 122Ų
tert-butyl 2-amino-4-oxo-1H,4H-thieno3,2-dpyrimidine-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732831-1.0g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 1.0g |
$1442.0 | 2025-03-19 | |
Enamine | EN300-27732831-5.0g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 5.0g |
$4184.0 | 2025-03-19 | |
Enamine | EN300-27732831-5g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 5g |
$4184.0 | 2023-09-10 | ||
Enamine | EN300-27732831-0.05g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 0.05g |
$1212.0 | 2025-03-19 | |
Enamine | EN300-27732831-0.5g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 0.5g |
$1385.0 | 2025-03-19 | |
Enamine | EN300-27732831-0.1g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 0.1g |
$1269.0 | 2025-03-19 | |
Enamine | EN300-27732831-0.25g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 0.25g |
$1328.0 | 2025-03-19 | |
Enamine | EN300-27732831-10g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 10g |
$6205.0 | 2023-09-10 | ||
Enamine | EN300-27732831-2.5g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 2.5g |
$2828.0 | 2025-03-19 | |
Enamine | EN300-27732831-10.0g |
tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate |
2639463-93-5 | 95.0% | 10.0g |
$6205.0 | 2025-03-19 |
tert-butyl 2-amino-4-oxo-1H,4H-thieno3,2-dpyrimidine-7-carboxylate 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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tert-butyl 2-amino-4-oxo-1H,4H-thieno3,2-dpyrimidine-7-carboxylateに関する追加情報
Introduction to Tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate (CAS No: 2639463-93-5)
Tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2639463-93-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its potential biological activities. The presence of functional groups such as the tert-butyl ester, the amino group, and the carboxylate moiety contributes to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of Tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate incorporates a fused ring system consisting of a thiophene ring connected to a pyrimidine ring. This particular arrangement is known to enhance the compound's interactions with biological targets, particularly enzymes and receptors involved in critical cellular processes. The 2-amino group at the C2 position of the pyrimidine ring is particularly noteworthy, as it serves as a potential site for further functionalization, allowing for the development of derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on thienopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as inhibitors of kinases and other enzymes implicated in cancer progression. For instance, modifications to the thiophene and pyrimidine rings have been shown to modulate binding affinity and selectivity, leading to improved drug candidates. The tert-butyl 7-carboxylate group in this compound not only enhances solubility but also provides a handle for further chemical transformations, such as coupling reactions with amino acids or other biomolecules.
The CAS No: 2639463-93-5 registry number ensures that researchers can reliably identify and source this compound for their investigations. Its synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical studies and industrial applications.
One of the most compelling aspects of Tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate is its potential as a building block for drug discovery programs. The combination of its structural features—such as the aromatic thiophene ring and the electron-deficient pyrimidine ring—makes it an ideal candidate for designing molecules that can interact with biological targets in a specific manner. Researchers have leveraged computational chemistry tools to predict binding modes and optimize lead structures derived from this scaffold. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level.
Recent advancements in high-throughput screening (HTS) technologies have accelerated the identification of promising candidates like Tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate. By systematically testing large libraries of compounds against biological assays, researchers can rapidly assess their activity profiles. This high-throughput approach has led to several breakthroughs in identifying novel therapeutic agents. Moreover, structure-based drug design (SBDD) strategies have been instrumental in refining lead compounds derived from this thienopyrimidine derivative by rationally modifying key pharmacophoric elements.
The pharmaceutical industry has shown particular interest in thienopyrimidine-based drugs due to their favorable pharmacokinetic properties and low toxicity profiles observed in early-stage studies. For example, derivatives of this scaffold have demonstrated antiviral and anti-inflammatory activities in vitro and in vivo models. The tert-butyl ester group not only stabilizes the molecule during storage but also facilitates its conversion into other functional forms through hydrolysis or enzymatic cleavage. This versatility makes it an attractive intermediate for medicinal chemists seeking to develop next-generation therapeutics.
In conclusion,Tert-butyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate (CAS No: 2639463-93-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for further development into novel drugs with therapeutic potential across multiple diseases. As research continues to uncover new applications for this compound and its derivatives,CAS No: 2639463-93-5 will remain a cornerstone reference for scientists exploring innovative treatments.
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